

# CAS number and IUPAC name for 2,2-Diphenylcyclopropanecarboxylic acid

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## Compound of Interest

Compound Name: 2,2-Diphenylcyclopropanecarboxylic acid

Cat. No.: B127054

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An In-Depth Technical Guide to **2,2-Diphenylcyclopropanecarboxylic Acid**: Synthesis, Properties, and Pharmaceutical Applications

## Abstract

This technical guide provides a comprehensive overview of **2,2-diphenylcyclopropanecarboxylic acid**, a pivotal chemical intermediate in the pharmaceutical industry. The document is structured to serve researchers, medicinal chemists, and drug development professionals by detailing the compound's fundamental properties, outlining a robust synthetic pathway with mechanistic insights, providing a detailed experimental protocol, and discussing its primary application as a precursor to the antiarrhythmic agent Cibenzoline. Our focus is on delivering not just procedural steps but the underlying chemical principles, ensuring a thorough understanding for effective laboratory application and process development.

## Compound Identification and Nomenclature

Precise identification is the cornerstone of chemical research and development. **2,2-Diphenylcyclopropanecarboxylic acid** is cataloged under several identifiers across major chemical databases.

Identifier	Value	Source
IUPAC Name	2,2-diphenylcyclopropane-1-carboxylic acid	<a href="#">[1]</a>
CAS Number	7150-12-1	<a href="#">[1]</a>
Molecular Formula	C <sub>16</sub> H <sub>14</sub> O <sub>2</sub>	<a href="#">[1]</a>
EC Number	230-484-0	<a href="#">[1]</a>
PubChem CID	98071	<a href="#">[1]</a>
InChI Key	YITOQLBHYDWJBQ-UHFFFAOYSA-N	<a href="#">[1]</a>

## Physicochemical and Spectroscopic Properties

The physical and spectroscopic data are critical for compound verification and quality control. The properties listed below are based on computed data and experimental records.

Property	Value	Source
Molecular Weight	238.28 g/mol	<a href="#">[1]</a>
Exact Mass	238.099379685 Da	<a href="#">[1]</a>
Physical State	Solid (presumed)	
Hydrogen Bond Donor Count	1	<a href="#">[1]</a>
Hydrogen Bond Acceptor Count	2	<a href="#">[1]</a>
Rotatable Bond Count	3	<a href="#">[1]</a>
Topological Polar Surface Area	37.3 Å <sup>2</sup>	<a href="#">[1]</a>
XLogP3	3.3	<a href="#">[1]</a>

Spectroscopic Data Summary:

- $^1\text{H}$  NMR: Proton NMR spectra are available and would characteristically show signals for the aromatic protons of the two phenyl groups and the aliphatic protons of the cyclopropane ring.  
[1]
- $^{13}\text{C}$  NMR: Carbon NMR data has been recorded, which would confirm the presence of the carboxylic acid carbon, the quaternary cyclopropane carbon bonded to the phenyl groups, the other two cyclopropane carbons, and the distinct carbons of the phenyl rings.[1]
- Mass Spectrometry (GC-MS): Mass spec data is available, providing crucial information for confirming the molecular weight and fragmentation pattern.[1]
- Infrared (IR) Spectroscopy: IR spectra would show characteristic absorptions for the O-H stretch of the carboxylic acid and the C=O carbonyl stretch.[1]

## Synthesis Pathway and Mechanistic Rationale

The synthesis of **2,2-diphenylcyclopropanecarboxylic acid** is most effectively achieved via a two-step process starting from 1,1-diphenylethylene. This pathway involves a cyclopropanation reaction to form an ester intermediate, followed by hydrolysis to yield the final carboxylic acid.

**Step 1: Catalytic Cyclopropanation of 1,1-Diphenylethylene** The core of the synthesis is the formation of the cyclopropane ring. This is a classic transformation in organic chemistry where a carbene or carbenoid is added across a double bond.[2] For this specific substrate, a highly effective method is the reaction of 1,1-diphenylethylene with ethyl diazoacetate (EDA) in the presence of a suitable catalyst, such as a copper or rhodium complex.

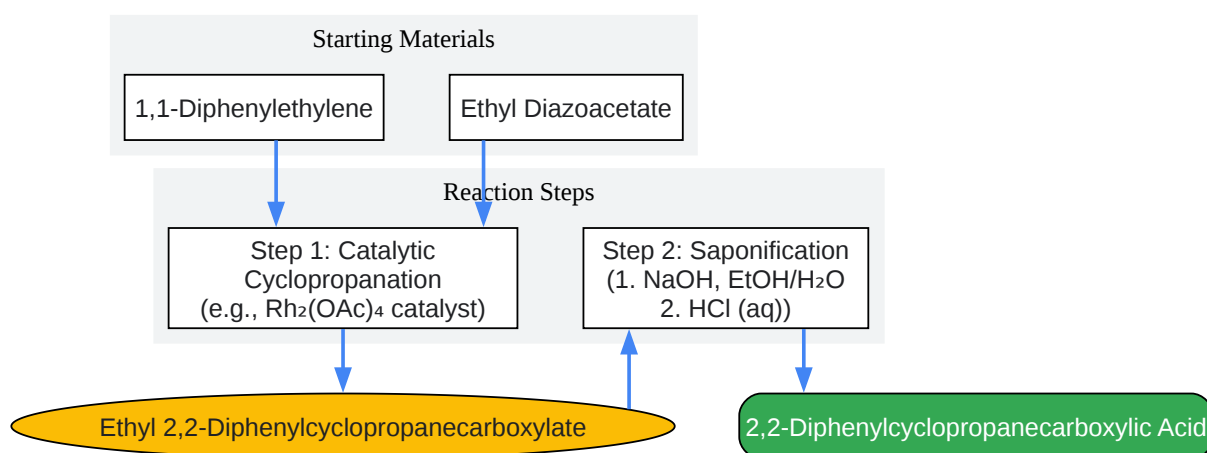
- Causality: Ethyl diazoacetate is chosen as the carbene precursor because it is relatively stable and commercially available. Upon reaction with the catalyst, it generates a metal carbene intermediate. This electrophilic carbene is then transferred to the electron-rich double bond of 1,1-diphenylethylene. The two phenyl groups on the alkene provide steric hindrance, directing the addition to form the desired 2,2-diphenylcyclopropane structure. A copper(I) or rhodium(II) catalyst is selected for its proven efficacy in decomposing diazo compounds and facilitating clean carbene transfer with high yields.[3]

**Step 2: Saponification (Hydrolysis) of the Ester Intermediate** The product of the first step is ethyl 2,2-diphenylcyclopropanecarboxylate. To obtain the target carboxylic acid, this ester must

be hydrolyzed. This is typically accomplished via saponification, a robust and high-yielding reaction.

- Causality: The ester is treated with a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), in an aqueous or alcoholic solvent. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses to expel the ethoxide leaving group, forming the sodium or potassium salt of the carboxylic acid. A final acidification step with a strong mineral acid (e.g., HCl) protonates the carboxylate salt to yield the final, neutral **2,2-diphenylcyclopropanecarboxylic acid** product.

The overall synthetic workflow is visualized below.



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Fig. 1: Synthetic workflow for **2,2-Diphenylcyclopropanecarboxylic Acid**.

## Detailed Experimental Protocol

The following protocol is a self-validating system, designed with checkpoints and rationales to ensure successful synthesis and purification.

## Protocol: Synthesis of Ethyl 2,2-Diphenylcyclopropanecarboxylate

- **Reactor Setup:** To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser under an inert atmosphere ( $N_2$  or Ar), and a dropping funnel, add 1,1-diphenylethylene (10.0 g, 55.5 mmol) and rhodium(II) acetate dimer ( $Rh_2(OAc)_4$ , 123 mg, 0.28 mmol, 0.5 mol%).
- **Solvent Addition:** Add 100 mL of anhydrous dichloromethane (DCM) to the flask. Stir the mixture until all solids have dissolved.
- **Reagent Addition:** In the dropping funnel, prepare a solution of ethyl diazoacetate (7.6 g, 66.6 mmol) in 50 mL of anhydrous DCM.
- **Reaction Execution:** Add the ethyl diazoacetate solution dropwise to the stirred reaction mixture over a period of 2 hours.
  - **Causality & Trustworthiness:** Slow addition is critical to maintain a low concentration of the diazo compound, preventing dimerization and ensuring the catalytic cycle proceeds efficiently. The reaction is exothermic, and slow addition helps control the temperature. Vigorous nitrogen evolution will be observed; the rate of addition should be controlled to maintain a steady, manageable effervescence.
- **Reaction Monitoring:** After the addition is complete, allow the reaction to stir at room temperature for an additional 4-6 hours or until TLC analysis (e.g., using a 9:1 hexanes:ethyl acetate eluent) shows complete consumption of the starting alkene.
- **Workup:** Cool the reaction mixture to room temperature. Concentrate the solvent under reduced pressure using a rotary evaporator. The crude product will be a dark oil.
- **Purification:** Purify the crude oil via flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., starting from 100% hexanes to 95:5 hexanes:ethyl acetate). Combine the fractions containing the desired product and remove the solvent under reduced pressure to yield ethyl 2,2-diphenylcyclopropanecarboxylate as a pale yellow oil.

Protocol: Hydrolysis to **2,2-Diphenylcyclopropanecarboxylic Acid**

- **Reaction Setup:** In a 250 mL round-bottom flask, dissolve the purified ethyl 2,2-diphenylcyclopropanecarboxylate (e.g., 10.0 g, 37.5 mmol) in 100 mL of ethanol.
- **Base Addition:** Add a solution of sodium hydroxide (3.0 g, 75.0 mmol) in 25 mL of water.
- **Reaction Execution:** Heat the mixture to reflux (approx. 80-85 °C) and maintain for 4 hours.
  - **Causality & Trustworthiness:** Refluxing provides the necessary activation energy for the saponification reaction. The reaction progress can be monitored by TLC, observing the disappearance of the starting ester spot and the appearance of a new, more polar spot for the carboxylate salt at the baseline.
- **Workup & Acidification:** Cool the reaction mixture to room temperature and concentrate it on a rotary evaporator to remove the ethanol. Dilute the remaining aqueous residue with 100 mL of water and transfer to a separatory funnel. Wash the aqueous layer with 50 mL of diethyl ether to remove any unreacted starting material or non-polar impurities.
- **Product Isolation:** Cool the aqueous layer in an ice bath and acidify to pH ~2 by slowly adding concentrated hydrochloric acid. A white precipitate of **2,2-diphenylcyclopropanecarboxylic acid** will form.
- **Purification:** Collect the solid product by vacuum filtration, wash the filter cake with cold water, and dry it under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent system like ethanol/water or toluene to yield the final product as a white crystalline solid.

## Applications in Drug Development: The Cibenzoline Precursor

The primary industrial and research application of **2,2-diphenylcyclopropanecarboxylic acid** is as a key building block in the synthesis of Cibenzoline. Cibenzoline is a class I antiarrhythmic agent used to treat ventricular arrhythmias.

The synthesis involves converting the carboxylic acid to an acid chloride, which is then reacted with an appropriate amine side chain to form the final active pharmaceutical ingredient (API).



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Fig. 2: Conversion of the title compound to the antiarrhythmic drug Cibenzoline.

The structural rigidity and specific stereochemistry imparted by the diphenylcyclopropane moiety are crucial for the pharmacological activity of Cibenzoline. Therefore, the efficient and high-purity synthesis of **2,2-diphenylcyclopropanecarboxylic acid** is a critical step in the overall manufacturing process of this important therapeutic agent.

## Conclusion

**2,2-Diphenylcyclopropanecarboxylic acid** is a compound of significant value, primarily as a non-trivial pharmaceutical intermediate. Its identity is well-established with CAS number 7150-12-1. A logical and scalable synthetic route proceeds from 1,1-diphenylethylene via catalytic cyclopropanation followed by ester hydrolysis. The protocols provided herein are designed to be robust and reproducible, incorporating mechanistic understanding to empower researchers. Its central role in the synthesis of Cibenzoline underscores the importance of this molecule in medicinal chemistry and highlights the practical application of fundamental organic reactions in the development of life-saving drugs.

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